molecular formula C12H14O4 B118151 Diethyl Phthalate-d4 CAS No. 93952-12-6

Diethyl Phthalate-d4

Cat. No.: B118151
CAS No.: 93952-12-6
M. Wt: 226.26 g/mol
InChI Key: FLKPEMZONWLCSK-KDWZCNHSSA-N
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Description

This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

Diethyl Phthalate-d4, also known as Diethyl phthalate-3,4,5,6-d4 or Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a deuterated compound of Diethyl Phthalate . It primarily targets the endocrine system, affecting the apoptotic system in PC12 cells . Phthalates, including Diethyl Phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

This compound interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biodegradation of this compound in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms, if the soil is also contaminated with methanol . This biodegradation has been observed in several soil bacteria .

Pharmacokinetics

It is known that phthalates, including diethyl phthalate, are absorbed, distributed, metabolized, and excreted in the body . The partitioning of phthalates among tissues is determined by various factors, including their physical and chemical attributes, which have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

The action of this compound results in the disruption of the endocrine system, affecting the apoptotic system in PC12 cells . The developed intermediates of the transesterification or demethylation, ethyl methyl phthalate and dimethyl phthalate, enhance the toxic effect and are able to disrupt the membrane of microorganisms .

Action Environment

This compound may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . In air, this compound may break down into other products . Environmental factors such as the presence of other contaminants (e.g., methanol in soil) can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Diethyl Phthalate-d4 interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been shown to inhibit the enzymatic activity of deoxyribonuclease I, an enzyme involved in DNA degradation . This interaction is primarily due to the binding of this compound to amino groups in the enzyme’s amino acid residues, leading to structural deformation and decreased enzymatic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It can disrupt the balance of the organism by interacting with hormone synthesis, transport, and metabolism, which can induce neurological disorders . It also alters the development and function of hormone-dependent structures within the nervous system . Furthermore, this compound can affect gene expression and cellular metabolism, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It induces multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disruption of cell function, and alteration of the expression and activity of important antioxidant enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that the inhibition rates of phthalates on deoxyribonuclease I enzymatic activity can reach up to 64% for this compound . This indicates that the compound’s stability, degradation, and long-term effects on cellular function can vary significantly over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At high doses, it has been observed to cause mild dermal acanthosis in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized through hydrolytic reactions, with the primary metabolite being monoethyl phthalate . This metabolite is then further metabolized to phthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the deuteration of diethyl phthalate. The process includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The production facilities are equipped with specialized reactors and purification systems to ensure the high quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl Phthalate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of diethyl benzene-1,2-dicarboxylate.

    Reduction: Formation of diethyl benzene-1,2-dicarboxylate alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Diethyl Phthalate-d4 is utilized in various scientific research fields:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of phthalates in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the production of high-performance materials and as a plasticizer in polymer industries.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phthalate: The non-deuterated version of the compound.

    Dimethyl phthalate-3,4,5,6-d4: Another deuterated phthalate derivative.

    Dibutyl phthalate-d4: A deuterated derivative with different alkyl groups

Uniqueness

Diethyl Phthalate-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various applications .

Properties

IUPAC Name

diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584031
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-12-6
Record name 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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